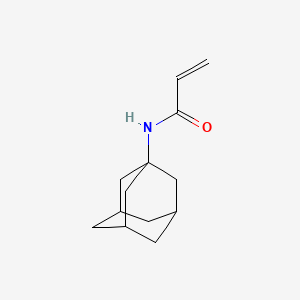

N-(1-adamantyl)acrylamide

Description

Contextualization within Adamantane-Functionalized Monomers and Polymer Chemistry

Adamantane (B196018), a cage-like hydrocarbon (C₁₀H₁₆), is known for its high thermal stability, rigidity, and hydrophobicity. wikipedia.org When incorporated into polymer structures as a pendant group, it significantly enhances their thermal and mechanical properties. wikipedia.org N-(1-Adamantyl)acrylamide belongs to a broader class of adamantane-functionalized monomers, which are pivotal in creating polymers with tailored characteristics.

The adamantyl group's bulkiness influences polymerization kinetics and the final properties of the polymer. acs.org For instance, polymers containing adamantyl moieties, such as poly(1-adamantyl acrylate), exhibit high glass transition temperatures and exceptional thermal stability compared to other acrylic polymers. researchgate.net This makes them suitable for applications requiring robust materials. researchgate.net The rigid and voluminous nature of the adamantyl group can also create steric hindrance, which can affect polymerization processes and the ultimate architecture of the polymer chains. nih.govscienomics.com

The synthesis of adamantane-functionalized monomers like this compound is a critical first step. A common method involves the reaction of 1-adamantylamine with acryloyl chloride in the presence of a base like triethylamine (B128534). This straightforward synthesis allows for the production of the monomer, which can then be polymerized or copolymerized to introduce the adamantyl functionality into a variety of polymer backbones.

Significance of this compound as a Versatile Functional Monomer in Macromolecular Design

The true versatility of this compound lies in its dual functionality: the polymerizable acrylamide (B121943) group and the supramolecularly active adamantyl group. This combination makes it a powerful tool for macromolecular design, enabling the creation of "smart" or adaptive materials. nih.gov

The adamantyl group is a key player in host-guest chemistry, readily forming strong inclusion complexes with macrocyclic host molecules like cyclodextrins. nih.govmdpi.com This non-covalent interaction is a cornerstone of supramolecular chemistry and allows for the construction of complex, self-assembling systems. For example, polymers containing this compound can form reversible, thermoresponsive hyperbranched structures when combined with complementary cyclodextrin-functionalized polymers. nih.govustc.edu.cn This behavior is driven by the specific molecular recognition between the adamantyl guest and the cyclodextrin (B1172386) host. nih.govustc.edu.cn

This capability has been harnessed to create materials with tunable properties. For instance, the lower critical solution temperature (LCST) of thermoresponsive polymers can be precisely controlled by the complexation of pendant adamantyl groups with cyclodextrins. nih.gov This allows for the development of materials that undergo phase transitions in response to specific stimuli, a desirable trait for applications in drug delivery and smart hydrogels. nih.govmdpi.com

Furthermore, the hydrophobic nature of the adamantyl group can drive the intramolecular collapse of amphiphilic copolymers in aqueous solutions, leading to the formation of single-chain polymeric nanoparticles (SCPNs). chinesechemsoc.orgtue.nl Copolymers containing this compound pendants have shown a strong tendency to form these compact nanostructures. chinesechemsoc.orgtue.nl

The copolymerization of this compound with other monomers allows for the fine-tuning of polymer properties. For example, copolymerizing it with hydrophilic monomers can create amphiphilic polymers with unique self-assembly behaviors in solution. researchgate.net It has also been explored in the development of materials for advanced lithography. acs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| Appearance | White to light yellow powder/crystal |

| Purity | >95.0% (GC) |

| CAS Number | 19026-83-6 |

Structure

3D Structure

Properties

IUPAC Name |

N-(1-adamantyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-12(15)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTMWGMSOKDCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968299 | |

| Record name | N-(Adamantan-1-yl)prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19026-83-6, 5354-87-0 | |

| Record name | NSC169441 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC140711 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Adamantan-1-yl)prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 1 Adamantyl Acrylamide

Conventional Synthetic Routes to N-(1-Adamantyl)acrylamide

Traditional methods for synthesizing this compound primarily rely on established amidation reactions, including the acylation of an amine with an acyl chloride and acid-catalyzed reactions like the Ritter reaction.

One of the most direct methods for forming the amide bond in this compound is the Schotten-Baumann reaction, which involves the acylation of 1-adamantylamine with acryloyl chloride. This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758) or diethyl ether at low temperatures to control the exothermic nature of the reaction. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The nucleophilic nitrogen of 1-adamantylamine attacks the electrophilic carbonyl carbon of acryloyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide product, this compound.

The Ritter reaction provides an alternative pathway, utilizing a carbocation source derived from the adamantane (B196018) cage. In this approach, 1-adamantanol (B105290) is treated with a strong acid to generate a stable tertiary adamantyl carbocation. This electrophilic carbocation is then trapped by the nucleophilic nitrogen atom of a nitrile, such as acrylonitrile. The resulting nitrilium ion intermediate subsequently undergoes hydrolysis upon aqueous workup to yield the desired N-substituted amide. organic-chemistry.org

This method has been successfully applied to synthesize this compound. One specific protocol involves the reaction of adamantane with acrylonitrile, yielding the product with a 70% yield. researchgate.net Another variation uses 1-adamantanol and acrylamide (B121943) in nitromethane, which also produces the target compound. Milder conditions using formic acid as the reaction medium have also been explored to prevent the polymerization of acryloyl monomers during the synthesis. organic-chemistry.org

| Reactants | Reagents/Solvent | Yield | Melting Point (°C) |

| Adamantane, Acrylonitrile | Not specified | 70% | 148-149 |

| 1-Adamantanol, Acrylamide | Aluminum triflate, Nitromethane | 73% | 143-146 |

Catalytic Approaches in this compound Synthesis

To improve reaction efficiency, reduce waste, and operate under milder conditions, catalytic methods have been developed for the synthesis of this compound and related amides. These approaches often involve Lewis acids or transition metal catalysts.

Lewis acids play a crucial role in facilitating Ritter-type reactions by promoting the formation of the key adamantyl carbocation intermediate from precursors like 1-adamantanol. A variety of Lewis acids can be employed for this purpose. For instance, the synthesis of this compound has been demonstrated using aluminum triflate (Al(OTf)₃) as a catalyst. In this procedure, 1-adamantanol is dissolved in nitromethane and treated with acrylamide in the presence of a catalytic amount of aluminum triflate. The reaction proceeds upon heating to give the final product in good yield. google.com Other Lewis acids such as iron(III) chloride (FeCl₃) and calcium triflate (Ca(OTf)₂) have also been utilized in Ritter reactions of adamantane derivatives. researchgate.net

Detailed Research Findings: Lewis Acid Catalyzed Ritter Reaction

| Adamantane Source | Nitrile/Amide Source | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1-Adamantanol | Acrylamide | Aluminum Triflate | Nitromethane | 6 | 73 |

Copper-catalyzed reactions represent a powerful tool for C-N bond formation. While specific examples detailing the use of copper-bromide for the synthesis of this compound are not prevalent, the principles of copper-catalyzed amidation are broadly applicable. beilstein-journals.org Copper(I) bromide (CuBr) is known to be a highly efficient catalyst for the condensation of amines with various carbonyl compounds to form β-enaminone derivatives, showcasing its utility in forming C-N bonds under mild conditions, often enhanced by ultrasound irradiation. researchgate.netresearchgate.net In the context of N-arylation of amides (the Goldberg reaction), copper catalysts, often in conjunction with diamine ligands, facilitate the coupling of amides with aryl halides. nih.gov These methodologies suggest the potential for developing a copper-bromide catalyzed route for the synthesis of this compound, likely proceeding through a copper(I) amidate intermediate.

Strategies for Enhancing Monomer Solubilization in Synthesis

A significant challenge in the synthesis and subsequent polymerization of adamantyl-containing monomers is their often-poor solubility in common organic solvents, which can hinder reaction rates and limit formulation options. To overcome this, strategies have been developed to enhance monomer solubilization. One effective approach is the use of liquid acrylamide derivatives as co-solvents or the primary reaction medium. Monomers such as N,N-dimethyl acrylamide (DMAAm), acryloyl morpholine (ACMO), and N-(2-hydroxyethyl)-acrylamide (HEAAm) have proven effective in dissolving adamantyl guest monomers. researchgate.net Using these liquid acrylamides can create transparent, homogeneous monomer solutions that are suitable for bulk polymerization, for example, via photocuring, which is advantageous for creating materials like self-healable coatings without the environmental impact of volatile organic solvents. researchgate.net

Cyclodextrin-Mediated Solubilization of Hydrophobic this compound

The inherent hydrophobicity of this compound presents significant challenges for its application in aqueous systems. A key strategy to overcome this limitation is through the use of cyclodextrins, which are cyclic oligosaccharides capable of forming host-guest complexes with hydrophobic molecules, thereby enhancing their solubility in water.

Research has demonstrated the effective solubilization of this compound through complexation with a modified β-cyclodextrin. Specifically, randomly methylated β-cyclodextrin (RAMEB) has been utilized to form a water-soluble host-guest complex with this compound. researchgate.net This complexation is crucial as it facilitates processes such as free radical polymerization of the monomer in an aqueous environment. researchgate.net

The stoichiometry of this host-guest interaction has been determined to be a 1:1 complex. This was confirmed through nuclear magnetic resonance (NMR) titration, employing Job's method of continuous variation. researchgate.net The formation of this stable, water-soluble complex is a critical step, enabling the use of the otherwise insoluble this compound in water-based polymerization reactions. researchgate.net The interaction involves the adamantyl group of the monomer being encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) molecule. nih.govmdpi.com

The table below summarizes the key aspects of the cyclodextrin-mediated solubilization of this compound.

Polymerization Kinetics and Mechanisms of N 1 Adamantyl Acrylamide

Free Radical Copolymerization of N-(1-Adamantyl)acrylamide

Free radical polymerization is a common and versatile method for synthesizing polymers from vinyl monomers. In the context of this compound, this approach is frequently used for copolymerization to tailor the properties of the final material.

Thermal initiators, such as azobisisobutyronitrile (AIBN), are frequently employed. AIBN decomposes upon heating to generate two cyanoisopropyl radicals, which then initiate polymerization. The rate of polymerization is proportional to the square root of the initiator concentration. uvebtech.com Therefore, increasing the concentration of AIBN leads to a higher concentration of primary radicals, resulting in a faster polymerization rate. researchgate.net However, a higher initiator concentration also leads to more frequent termination events, which typically results in polymers with lower molecular weights. mdpi.com In the radical copolymerization of adamantyl-containing monomers with comonomers like N-isopropylacrylamide (NIPAM), AIBN has been successfully used as the initiator. nih.gov

Redox initiator systems are particularly useful for aqueous polymerizations at or below room temperature. A common redox pair is ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). APS generates sulfate (B86663) radical anions, and TEMED acts as a catalyst to accelerate the rate of radical formation. nih.gov Other redox systems, such as potassium persulfate/ascorbic acid and ceric ion/organic compound pairs, have also been used for acrylamide (B121943) polymerizations. nih.govijeijournal.com The concentration of the components in a redox system significantly affects the gelation time and the properties of the resulting polymer network. nih.gov While specific kinetic data for this compound with these redox systems is not extensively detailed in the literature, the general principles observed for other acrylamides are expected to apply.

Table 1: Common Initiator Systems for Acrylamide-Type Monomers

| Initiator Type | Initiator System | Typical Conditions | Influence on Polymerization |

| Thermal Initiator | Azobisisobutyronitrile (AIBN) | 60-80 °C, Organic Solvents | Rate increases with concentration; Molecular weight decreases with concentration. researchgate.netmdpi.com |

| Redox System | Ammonium Persulfate (APS) / N,N,N',N'-Tetramethylethylenediamine (TEMED) | Room Temperature, Aqueous Solution | Rapid initiation; Allows for lower temperature polymerization. nih.gov |

| Redox System | Potassium Persulfate (KPS) / Sodium Thiosulfate (Na₂S₂O₃) | Room Temperature, Aqueous Solution | Efficient for aqueous RAFT polymerizations. |

To create hydrogels with three-dimensional network structures, a crosslinking agent is incorporated during polymerization. N,N'-methylenebisacrylamide (MBA) is a bifunctional monomer commonly used as a crosslinker in polyacrylamide-based systems. wikipedia.org It possesses two acrylamide units linked by a methylene (B1212753) bridge, allowing it to connect two growing polymer chains, thus forming a covalent crosslink. atamanchemicals.comchemicalbook.com

The concentration of the crosslinking agent is a critical parameter that dictates the properties of the resulting hydrogel. wikipedia.org

Low Crosslinker Concentration: Results in a loosely crosslinked network with large pore sizes. These gels can absorb a significant amount of water, leading to a high swelling ratio, but they are often mechanically weak. mdpi.com

High Crosslinker Concentration: Leads to a higher crosslink density, creating a more rigid and compact network structure with smaller pores. mdpi.com This increases the mechanical strength and compressive modulus of the hydrogel but reduces its swelling capacity. ijeijournal.commdpi.com

The polymerization involving this compound and MBA results in a crosslinked network where the adamantyl groups are pendant to the polymer backbone, influencing the hydrophobicity and structural integrity of the hydrogel.

Copolymerization of this compound with various hydrophilic and functional monomers is a key strategy to impart specific properties to the final polymer, such as thermo-responsiveness or altered hydrophilicity.

Acrylamide and N,N-Dimethylacrylamide (DMAA): The incorporation of the hydrophobic this compound into a hydrophilic polymer matrix like poly(N,N-dimethylacrylamide) can create amphiphilic copolymers. Research on the copolymerization of a similar monomer, 2-methyl-2-adamantylmethacrylate (AdMA), with DMAA has shown that the bulky adamantyl group significantly influences the polymer's properties. nih.gov Specifically, increasing the AdMA content leads to a decrease in the lower critical solution temperature (LCST) of the copolymer, enhancing its thermal sensitivity. nih.gov

N-isopropylacrylamide (NIPAM): Poly(N-isopropylacrylamide) (PNIPAM) is a well-known thermoresponsive polymer exhibiting an LCST around 32°C in water. mdpi.com Copolymerizing NIPAM with the hydrophobic this compound (or its analogues) introduces bulky, non-polar side groups into the polymer chain. These adamantyl groups disrupt the hydrogen bonding between the amide groups of NIPAM and water molecules. As a result, less thermal energy is required to induce the hydrophobic collapse of the polymer chains. This leads to a decrease in the LCST of the copolymer, with the magnitude of the decrease being proportional to the content of the adamantyl-containing monomer in the copolymer. nih.gov

Table 2: Effect of Adamantyl Methacrylate (B99206) (AdMA) Content on the Cloud Point (Tcp) of Copolymers with NIPAM and DMAA

| Copolymer System | AdMA Content in Copolymer (mol%) | Cloud Point (Tcp), °C |

| Poly(NIPAM-co-AdMA) | 0 | 32.1 |

| 2.1 | 29.5 | |

| 4.7 | 26.2 | |

| 9.8 | 21.8 | |

| Poly(DMAA-co-AdMA) | 10.2 | 87.6 |

| 14.8 | 75.3 | |

| 19.5 | 66.5 | |

| 24.1 | 55.2 | |

| Data adapted from a study on 2-methyl-2-adamantylmethacrylate, an analogue of this compound. nih.gov |

Methacrylamide (B166291) and Vinylsulfonic Acid: While specific studies on the copolymerization of this compound with methacrylamide or vinylsulfonic acid are limited, general principles apply. Copolymerization with methacrylamide would introduce a monomer with different reactivity ratios, affecting the copolymer composition and sequence distribution. Incorporating an ionic monomer like vinylsulfonic acid would produce a polyelectrolyte, significantly increasing the hydrophilicity and introducing pH-responsiveness to the resulting copolymer.

Controlled Polymerization Techniques Applied to this compound

Controlled or "living" polymerization techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture.

RAFT polymerization is a versatile form of controlled radical polymerization that can be applied to a wide range of monomers, including acrylamides. mdpi.comnih.gov The process involves a conventional free-radical initiator and a chain transfer agent (CTA), typically a dithioester or trithiocarbonate. The key to RAFT is a rapid equilibrium between active, propagating polymer chains and dormant chains, which allows all chains to grow at a similar rate. researchgate.net

This technique allows for the synthesis of well-defined polymers of N-substituted acrylamides with low polydispersity indices (PDI < 1.2). researchgate.net The polymerization of acrylamide and N,N-dimethylacrylamide has been successfully controlled using RAFT, yielding polymers with predictable molecular weights and narrow distributions. mdpi.comacs.org Key parameters for a successful RAFT polymerization include the appropriate choice of CTA, the CTA-to-initiator ratio, solvent, and temperature. researchgate.net Given the success with other bulky N-substituted acrylamides, RAFT polymerization is a highly suitable method for producing well-defined homopolymers of this compound and for synthesizing block copolymers with complex architectures.

Anionic polymerization is a form of living polymerization that proceeds via anionic propagating species. It is known for its ability to produce polymers with very narrow molecular weight distributions (Mw/Mn < 1.1) and well-defined structures. researchgate.net

The living anionic polymerization of various vinyl monomers bearing bulky adamantyl groups has been successfully demonstrated. For instance, adamantyl-substituted styrenes and methacrylates have been polymerized to yield well-defined polymers with predictable molecular weights. researchgate.netacs.org The bulky and rigid adamantyl group does not typically interfere with the polymerization; in some cases, it can even prevent side reactions by providing steric hindrance around the active center. researchgate.net For example, the living anionic polymerization of N-(1-adamantyl)-N-4-vinylbenzylideneamine proceeded quantitatively to afford well-defined polymers. iaea.org

Polymers containing adamantyl groups synthesized via anionic polymerization often exhibit significantly high glass transition temperatures (Tg) due to the rigidity and bulk of the adamantyl moiety. acs.orgiaea.org This makes anionic polymerization an attractive method for creating thermally stable materials from adamantyl-containing monomers. While the direct anionic polymerization of this compound is not widely reported, the successful polymerization of other N,N-disubstituted acrylamides and various adamantyl-containing monomers suggests its feasibility under appropriate conditions, likely involving a suitable initiator and low temperatures to prevent side reactions with the amide group. researchgate.netacs.org

Design and Characterization of Macromolecular Architectures Incorporating N 1 Adamantyl Acrylamide Units

Supramolecular Hydrogels via Host-Guest Interactions of Adamantyl Moieties

Supramolecular hydrogels constructed through the non-covalent interactions of adamantyl moieties represent a significant area of research in materials science. These hydrogels are formed via the specific and reversible complexation between adamantane (B196018) and host molecules, most notably cyclodextrins. The incorporation of N-(1-adamantyl)acrylamide into polymer structures allows for the creation of hydrogels with tunable properties and responsiveness to external stimuli.

Principles of Adamantane-Cyclodextrin Complexation in Hydrogel Formation

The formation of supramolecular hydrogels utilizing this compound is primarily driven by the host-guest inclusion complexation between the bulky, hydrophobic adamantyl group and the toroidal-shaped cyclodextrin (B1172386) (CD) molecule. Cyclodextrins, particularly β-cyclodextrin (β-CD), possess a hydrophobic inner cavity and a hydrophilic exterior, making them ideal hosts for the adamantane guest in aqueous environments.

The primary driving force for this complexation is the hydrophobic effect. The adamantyl group is expelled from the aqueous phase and preferentially resides within the less polar interior of the cyclodextrin cavity. This interaction is highly specific and results in the formation of a stable inclusion complex. When polymers are functionalized with either adamantane or cyclodextrin moieties, the mixing of these complementary polymers in an aqueous solution leads to the formation of numerous host-guest cross-links. This multivalent binding effectively creates a three-dimensional polymer network, entrapping water molecules and resulting in the formation of a hydrogel.

The reversible nature of the adamantane-cyclodextrin interaction imparts unique properties to these supramolecular hydrogels, such as shear-thinning and self-healing capabilities. nih.gov When subjected to shear stress, the inclusion complexes can dissociate, causing the gel to flow. Upon removal of the stress, the complexes reform, and the hydrogel recovers its structure.

Influence of Adamantane Grafting Density and Polymer Architecture on Hydrogel Properties

Adamantane Grafting Density: The grafting density, which refers to the number of adamantyl groups per polymer chain, directly correlates with the cross-linking density of the hydrogel network. An increase in the adamantane grafting density leads to a higher concentration of potential cross-linking points, resulting in a more rigid and robust hydrogel. This is evidenced by an increase in the storage modulus (G'), which is a measure of the elastic response of the material. However, an excessively high grafting density can lead to steric hindrance, potentially impeding the formation of effective inclusion complexes.

Polymer Architecture: The architecture of the polymer backbone plays a crucial role in determining the final properties of the hydrogel. For instance, using multi-arm or branched polymers as scaffolds for adamantane and cyclodextrin functionalization can lead to the formation of more homogeneous and mechanically stronger hydrogels compared to linear polymers. The spatial arrangement of the functional groups in these architectures facilitates more efficient cross-linking.

The interplay between grafting density and polymer architecture allows for the fine-tuning of the hydrogel's mechanical strength, swelling ratio, and dynamic behavior.

Table 1: Effect of Adamantane Grafting Density on Hydrogel Mechanical Properties

| Grafting Density | Storage Modulus (G') | Swelling Ratio |

| Low | Low | High |

| Medium | High | Medium |

| High | Very High | Low |

Responsive Hydrogels Incorporating this compound (e.g., Reactive Oxygen Species-Responsive)

The versatility of supramolecular hydrogels based on this compound can be enhanced by incorporating stimuli-responsive moieties, enabling the hydrogels to change their properties in response to specific environmental cues. A notable example is the development of Reactive Oxygen Species (ROS)-responsive hydrogels.

ROS, such as hydrogen peroxide (H₂O₂), are often overproduced in pathological conditions. By integrating ROS-cleavable linkers into the polymer backbone or as a connection between the adamantane group and the polymer, hydrogels can be designed to degrade or alter their structure in the presence of ROS. For instance, a polymer could be synthesized where the this compound is copolymerized with monomers containing ROS-sensitive groups, like thioethers. Upon exposure to ROS, the thioether groups are oxidized to more hydrophilic sulfoxides or sulfones. This change in hydrophilicity can disrupt the hydrophobic interactions driving the adamantane-cyclodextrin complexation, leading to a weakening or dissolution of the hydrogel.

This targeted degradation mechanism is highly advantageous for applications such as drug delivery, where the release of a therapeutic agent can be triggered at a specific disease site characterized by high ROS levels. nih.govbiomaterials.org These "smart" hydrogels hold significant promise for advanced biomedical applications. mdpi.comnih.gov

Monolithic Stationary Phases Functionalized with this compound

This compound is also a key monomer in the synthesis of monolithic stationary phases for chromatographic applications. These continuous porous structures offer advantages over traditional particle-packed columns, including higher permeability and lower back pressure.

Synthesis of Mixed-Mode Adamantyl-Functionalized Acrylamide (B121943) Monoliths

Mixed-mode monolithic stationary phases combine multiple retention mechanisms, such as hydrophobic and ion-exchange interactions, to achieve unique selectivity in separations. Adamantyl-functionalized acrylamide monoliths can be designed to exhibit mixed-mode behavior.

The synthesis typically involves the in-situ free-radical copolymerization of this compound with other functional monomers within a capillary column. nih.gov For instance, to introduce a hydrophobic character, this compound is used. To incorporate an ion-exchange component, a charged monomer such as vinylsulfonic acid or 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is included in the polymerization mixture. nii.ac.jpfao.org A cross-linking agent, like piperazinediacrylamide, is also added to form the porous, continuous bed. nih.gov

The composition of the polymerization mixture, including the ratio of the monomers and the type and concentration of porogens (solvents that create the porous structure), can be varied to control the morphology, porosity, and the density of the functional groups on the monolith's surface. nih.gov This allows for the fabrication of stationary phases with tailored chromatographic properties.

Chromatographic Retention Mechanisms and Hydrophobicity Tuning

The primary retention mechanism on an adamantyl-functionalized monolith is reversed-phase chromatography, driven by hydrophobic interactions between the bulky and nonpolar adamantyl groups and nonpolar analytes. The unique, rigid, and cage-like structure of the adamantyl group provides shape selectivity, allowing for the separation of structurally similar compounds.

In mixed-mode monoliths, additional retention mechanisms come into play. For example, the incorporation of negatively charged groups from a monomer like vinylsulfonic acid introduces a cation-exchange character. This allows for the simultaneous separation of analytes based on both their hydrophobicity and their charge. The bulky adamantyl group can also shield the charged moieties, which can be beneficial in preventing strong, undesirable interactions with certain analytes. fao.org

The hydrophobicity of the stationary phase can be precisely tuned by adjusting the concentration of this compound in the polymerization mixture. A higher concentration of the adamantyl monomer results in a more hydrophobic monolith with stronger retention for nonpolar analytes. Conversely, decreasing its concentration or increasing the proportion of a more hydrophilic co-monomer allows for the separation of more polar compounds. This ability to fine-tune the hydrophobicity is crucial for optimizing separations for a wide range of analytes.

Table 2: Tuning Hydrophobicity of Monolithic Stationary Phases

| This compound Concentration | Resulting Hydrophobicity | Retention of Nonpolar Analytes |

| Low | Low | Weak |

| Medium | Medium | Moderate |

| High | High | Strong |

Single-Chain Polymeric Nanoparticles (SCPNs) Derived from this compound Copolymers

Single-chain polymeric nanoparticles (SCPNs) represent a class of soft nano-objects formed by the intramolecular collapse of a single polymer chain. This process is often driven by non-covalent interactions, such as hydrophobic forces, within an amphiphilic copolymer. The incorporation of this compound into hydrophilic polymer backbones is a highly effective method for inducing the formation of SCPNs in aqueous environments. chinesechemsoc.org

The bulky and highly hydrophobic nature of the adamantyl pendant group provides a strong driving force for the intramolecular collapse of the polymer chain, shielding the adamantyl units from the aqueous surroundings. chinesechemsoc.org Copolymers containing this compound demonstrate a pronounced tendency to fold into compact, nanoparticle-like structures. chinesechemsoc.org Research has shown that the degree of hydrophobicity of the pendant groups directly influences the compactness of the resulting SCPNs, with more hydrophobic moieties like adamantane leading to more collapsed structures. chinesechemsoc.org

The formation and characterization of these nanoparticles are typically studied using techniques such as dynamic light scattering (DLS) and gel permeation chromatography (GPC). The transition from a random coil polymer to a collapsed SCPN is evidenced by a decrease in the hydrodynamic radius (Rh) and a more compact conformation. While specific data for this compound copolymers is not extensively tabulated in the literature, the general principles of SCPN formation provide a framework for understanding their expected characteristics.

Table 1: Illustrative Characterization Data for Amphiphilic Copolymers and Resulting SCPNs

| Property | Precursor Copolymer (in organic solvent) | Single-Chain Polymeric Nanoparticle (in water) |

| Conformation | Random Coil | Collapsed Globule |

| Hydrodynamic Radius (Rh) | Larger | Smaller |

| Radius of Gyration (Rg) | Larger | Smaller |

| Intrinsic Viscosity | Higher | Lower |

This table illustrates the expected changes in physical properties upon the collapse of a single polymer chain into an SCPN and is based on general findings for similar systems.

Advanced Polymeric Coatings and Self-Healing Materials with this compound

The unique structural features of the adamantyl group, such as its rigidity and thermal stability, make this compound a candidate for the development of advanced polymeric coatings and self-healing materials. While direct applications in commercially available coatings are not widely documented, the principles of polymer science suggest potential benefits. The incorporation of adamantyl moieties can enhance the hardness, glass transition temperature (Tg), and thermal stability of polymer films.

In the realm of self-healing materials, the adamantyl group is a key component in supramolecular systems based on host-guest chemistry. mdpi.com Although often utilized in hydrogels, this principle can be extended to solid-state materials and coatings. The interaction between adamantane (the guest) and cyclodextrin (the host) is a well-established, reversible non-covalent bond that can be used to create cross-linked polymer networks. If a material with these interactions is damaged, the reversible nature of the host-guest bonds can allow for the network to reform and "heal" the damage, often triggered by an external stimulus like heat. mdpi.com

Self-healing efficiency is a critical parameter for these materials, and it is typically quantified by the recovery of mechanical properties after damage. For acrylamide-based copolymers, healing efficiencies can be quite high, with some systems recovering a significant percentage of their original tensile strength.

Table 2: Representative Mechanical and Self-Healing Properties of Acrylamide-Based Copolymers

| Property | Value |

| Tensile Strength | Up to 100 MPa (for some high-strength systems) |

| Self-Healing Efficiency | Up to 83% recovery of tensile strength |

Note: The data presented are for illustrative purposes based on high-strength, self-healing acrylamide copolymers and may not be directly representative of this compound systems.

Integration of this compound in Bio-Macromolecular Designs for Tough Hydrogels

The integration of this compound into bio-macromolecular architectures has led to the development of tough hydrogels with remarkable mechanical properties. These hydrogels often utilize the principle of host-guest chemistry, where the adamantyl groups serve as physical cross-linking points through their interaction with cyclodextrin molecules.

In a typical design, a hydrophilic polymer backbone, such as polyacrylamide or a biocompatible polysaccharide, is functionalized with this compound. A separate polymer chain is functionalized with cyclodextrin. When these two polymer solutions are mixed, the adamantyl groups are encapsulated by the cyclodextrin cavities, forming dynamic, non-covalent cross-links that result in the formation of a hydrogel.

This dynamic nature of the cross-links is crucial for the toughness of the hydrogel. When the material is subjected to stress, the host-guest interactions can break and reform, effectively dissipating energy and preventing catastrophic failure of the hydrogel network. This mechanism imparts both high toughness and resilience to the material. The mechanical properties of these hydrogels can be tuned by varying the concentration of the adamantyl and cyclodextrin moieties.

Table 3: Mechanical Properties of Adamantane-Cyclodextrin Cross-linked Hydrogels

| Hydrogel System | Storage Modulus (G') | Tensile Strength | Elongation at Break |

| Alginate-β-CD / PAAm-Ad | Tunable with polymer concentration | Up to 19.2 kPa (adhesion strength) | Not specified |

| β-CD-PAAm / Adamantane-functionalized polymer | Frequency-dependent | High rupture stress | ~1000% |

Data is compiled from studies on similar adamantane (Ad) and cyclodextrin (CD) functionalized polyacrylamide (PAAm) and alginate hydrogel systems.

Advanced Applications of N 1 Adamantyl Acrylamide Derived Polymers

Materials for Separation Science and Capillary Electrochromatography

Polymers incorporating N-(1-adamantyl)acrylamide have been successfully utilized in the fabrication of stationary phases for separation science, particularly in the field of capillary electrochromatography (CEC). The unique properties of the adamantyl group play a crucial role in the performance of these materials.

Research has focused on the development of mixed-mode monolithic stationary phases synthesized through the in-situ free radical copolymerization of this compound. These stationary phases are created within fused silica (B1680970) capillaries and are designed to offer multiple types of interactions with analytes, leading to enhanced separation capabilities.

In a typical synthesis, this compound is copolymerized with other monomers to create a porous, continuous bed structure within the capillary. This monolithic bed acts as the stationary phase for chromatographic separations. The adamantyl group provides a hydrophobic interaction site, which is a key component of the mixed-mode separation mechanism.

A notable example involves the copolymerization of this compound with piperazinediacrylamide (as a crosslinker), methacrylamide (B166291) (a hydrophilic monomer), and vinylsulfonic acid (a negatively charged monomer). This combination results in a stationary phase that can engage in both hydrophobic and electrostatic interactions with analytes. The bulky adamantyl group contributes to the formation of a robust and stable porous structure, which is essential for efficient mass transfer and high separation efficiency.

The performance of these adamantyl-containing monolithic columns in CEC has been demonstrated to be quite effective. For instance, in the separation of a homologous series of alkylphenones, these columns have exhibited high separation efficiencies, with plate numbers reaching up to approximately 220,000 plates per meter. This high efficiency is attributed to the well-defined porous structure and the specific interactions facilitated by the adamantyl groups.

The synthesis parameters of these monolithic materials, such as the concentration of the initiator and the charged monomer, have been shown to have a significant impact on the final chromatographic performance of the column. Optimization of these parameters is crucial for achieving the desired separation efficiency and selectivity.

Table 1: Performance of this compound-Based Monolithic Stationary Phases in Capillary Electrochromatography

| Analyte Class | Stationary Phase Composition | Separation Mode | Achieved Separation Efficiency (plates/meter) |

|---|---|---|---|

| Alkylphenones | Copolymer of this compound, piperazinediacrylamide, methacrylamide, and vinylsulfonic acid | Reversed-Phase | Up to 220,000 |

| Nitrotoluenes | Copolymer of this compound, piperazinediacrylamide, methacrylamide, and vinylsulfonic acid | Reversed-Phase | High |

| Phenolic Compounds | Copolymer of this compound, piperazinediacrylamide, methacrylamide, and vinylsulfonic acid | Mixed-Mode | High |

Functional Polymers in Lithography

The semiconductor industry continually strives for the miniaturization of electronic components, a process heavily reliant on advancements in photolithography. The development of photoresist materials that can be patterned with high resolution is a critical aspect of this progress. Adamantane-containing polymers have emerged as a key class of materials for advanced photoresists, particularly for 193 nm argon fluoride (B91410) (ArF) excimer laser lithography.

While much of the research in this area has focused on adamantyl methacrylates, the principles and benefits of incorporating the adamantyl moiety are directly applicable to polymers derived from this compound. The bulky, three-dimensional structure of the adamantyl group provides several advantages in photoresist formulations.

One of the primary roles of the adamantyl group is to enhance the plasma etch resistance of the photoresist. During the fabrication of integrated circuits, the patterned photoresist acts as a mask to protect the underlying substrate during etching processes. Polymers with higher carbon content and a rigid structure, like those containing adamantane (B196018), are more resistant to the harsh plasma environments used for etching.

Furthermore, the adamantyl group influences the dissolution behavior of the polymer in the aqueous alkaline developers used in the lithographic process. By incorporating hydrophobic adamantyl groups, the solubility of the polymer can be precisely controlled, which is crucial for achieving high-contrast and high-resolution patterns.

Research on copolymers containing adamantyl groups has demonstrated their suitability for 193 nm lithography. These polymers are designed to be transparent at this wavelength, allowing the laser light to effectively expose the photoacid generator within the resist formulation. A study on a novel resist system based on a copolymer containing N-(1-adamantyl)vinylsulfonamide, a close structural analog of this compound, highlighted the excellent transparency of such polymers in the 193 nm region and their good aqueous base solubility, both of which are critical for high-performance photoresists. ingentaconnect.comresearchgate.net

The incorporation of adamantyl groups into the polymer backbone also contributes to a higher glass transition temperature (Tg). A higher Tg is desirable for maintaining the dimensional stability of the patterned features during thermal processing steps.

Table 2: Key Properties Imparted by the Adamantyl Group in Photoresist Polymers

| Property | Effect of Adamantyl Group | Benefit in Lithography |

|---|---|---|

| Plasma Etch Resistance | Increased due to high carbon density and rigid structure | Improved pattern transfer fidelity |

| Solubility Control | Hydrophobic nature allows for precise tuning of dissolution in developer | High-resolution and high-contrast patterning |

| Transparency at 193 nm | Adamantyl group does not significantly absorb at this wavelength | Efficient exposure of the photoresist |

| Glass Transition Temperature (Tg) | Increased due to the bulky and rigid structure | Enhanced thermal and dimensional stability of patterned features |

Development of Hybrid Polymer Systems and Composites

The development of hybrid polymer systems and composites aims to combine the advantageous properties of different materials to create new materials with enhanced performance. The incorporation of this compound into such systems can lead to significant improvements in the thermal and mechanical properties of the final material.

The bulky and rigid nature of the adamantyl group can have a profound effect on the properties of hybrid materials. When this compound is copolymerized with other monomers to form a hybrid system, the adamantyl moiety can act as a reinforcing agent at the molecular level.

In the context of hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water, the incorporation of hydrophobic adamantyl groups can significantly influence their properties. A study on thermosensitive hydrogels fabricated by copolymerizing N-isopropylacrylamide with adamantyl methacrylate (B99206) demonstrated that the adamantyl groups had a strong effect on the microstructure and physical properties of the hydrogel. As the content of the adamantyl monomer increased, the mechanical strength of the hydrogel was significantly improved. This is attributed to the reinforcing effect of the rigid adamantyl units within the polymer network.

While this research was conducted with adamantyl methacrylate, the underlying principle of molecular reinforcement by the adamantyl group is directly relevant to this compound. The incorporation of this compound into hybrid polymer systems or composites can therefore be a strategy to enhance their mechanical robustness and thermal resistance.

Furthermore, the hydrophobic adamantyl groups can influence the swelling behavior and the lower critical solution temperature (LCST) of thermosensitive hydrogels. This allows for the tuning of the material's response to temperature changes, which is a key feature for applications in areas such as drug delivery and tissue engineering.

Table 3: Influence of Adamantyl Groups on the Properties of Hybrid Polymer Systems

| Property | Effect of Adamantyl Group Incorporation | Potential Application |

|---|---|---|

| Mechanical Strength | Increased due to molecular reinforcement | High-strength composites and robust hydrogels |

| Thermal Stability | Increased glass transition temperature (Tg) | Materials for high-temperature applications |

| Swelling Behavior of Hydrogels | Modified due to hydrophobicity | Tunable drug delivery systems |

| Lower Critical Solution Temperature (LCST) | Altered in thermosensitive polymers | Smart materials with tailored temperature response |

Computational and Theoretical Investigations of N 1 Adamantyl Acrylamide Systems

Molecular Modeling of Host-Guest Inclusion Complexes

The adamantyl group of N-(1-adamantyl)acrylamide is a highly effective guest moiety in host-guest chemistry, readily forming stable inclusion complexes with various macrocyclic host molecules. Molecular modeling plays a crucial role in elucidating the geometry, stability, and dynamics of these non-covalent interactions.

The adamantane (B196018) cage is recognized as an excellent component for supramolecular recognition processes. nih.gov Its rigid, lipophilic nature makes it an ideal guest for host molecules with hydrophobic cavities. nih.govresearchgate.net Among the most studied hosts for adamantane derivatives are cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.govresearchgate.net

Cyclodextrin (B1172386) Complexes:

β-cyclodextrin (β-CD) is a particularly suitable host for the adamantyl group due to the complementary size and shape of its hydrophobic cavity. nih.govacs.org The formation of a stable 1:1 inclusion complex is a well-documented phenomenon, with association constants typically in the range of 10³–10⁵ M⁻¹. nih.gov Molecular modeling studies, including techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), have confirmed the inclusion of the adamantyl moiety within the β-CD cavity. acs.org The interaction is primarily driven by hydrophobic interactions and van der Waals forces between the adamantane guest and the inner surface of the cyclodextrin host. acs.org

A study on various adamantane derivatives, including those with functional groups that could be analogous to the acrylamide (B121943) moiety, revealed that the nature of the substituent can influence the stoichiometry and geometry of the inclusion complex. mdpi.comnih.gov For instance, while many adamantane derivatives form 1:1 complexes with β-CD, it is possible to form complexes with different ratios, such as 2:2 or 3:2 (guest:host), depending on the specific derivative. mdpi.comnih.gov

Cucurbit[n]uril Complexes:

Cucurbit[n]urils are another class of macrocyclic hosts that exhibit strong binding affinities for adamantane derivatives. nih.govresearchgate.net The cucurbit[n]uril portal, with its carbonyl groups, and the hydrophobic cavity create a highly favorable environment for encapsulating the adamantyl group. mdpi.com The exceptional stability of these complexes has led to their use in the development of drug delivery systems and other biomedical applications. nih.govresearchgate.net The strong fit between the adamantane cage and the cavity of cucurbit[n]urils is a key factor in the formation of these highly stable assemblies. nih.gov

The table below summarizes typical association constants for adamantane derivatives with common host molecules.

| Host Molecule | Guest Molecule | Association Constant (Ka) [M⁻¹] |

| β-cyclodextrin | Adamantane derivatives | 10³ - 10⁵ |

| Cucurbit[n]uril | Adamantane derivatives | > 10⁴ |

Interactive Data Table ```html

| Host Molecule | Guest Molecule | Association Constant (Ka) [M⁻¹] |

|---|---|---|

| β-cyclodextrin | Adamantane derivatives | 10³ - 10⁵ |

| Cucurbit[n]uril | Adamantane derivatives | > 10⁴ |

Density Functional Theory (DFT) Studies on Monomer Reactivity and Polymer Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a valuable tool for predicting the reactivity of monomers and understanding the nature of interactions within polymers.

While specific DFT studies on this compound are not widely available in the literature, investigations into its constituent components, acrylamide and adamantane, provide significant insights.

Monomer Reactivity:

DFT studies on acrylamide have explored its reactivity in various chemical reactions. acs.orgnih.govresearchgate.netThese studies help in understanding the electronic properties of the acrylamide functional group, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting its behavior in polymerization reactions. For instance, DFT calculations can elucidate the susceptibility of the vinyl group to radical attack, which is the initiating step in free-radical polymerization.

Similarly, DFT studies on adamantane derivatives have been conducted to understand their structural and electronic properties. tandfonline.comresearchgate.netThese studies can provide information on how the bulky and electron-donating adamantyl group might influence the reactivity of the adjacent acrylamide moiety. The adamantyl group's steric hindrance could affect the approach of initiating radicals and propagating polymer chains, potentially influencing the kinetics of polymerization.

acs.orgPolymer Interactions:

DFT can also be used to model short-range interactions within the polymer chain of poly(this compound). These calculations can help in understanding the conformational preferences of the polymer, such as the rotational barriers around the single bonds in the polymer backbone and the interactions between the pendant adamantyl groups. The bulky nature of the adamantyl groups is expected to lead to significant steric interactions, which will influence the overall chain conformation and the macroscopic properties of the polymer.

researchgate.net

DFT calculations can also be used to investigate the non-covalent interactions between polymer chains, which are important for understanding the self-assembly and material properties of the polymer. These interactions would include van der Waals forces between the adamantyl groups on neighboring chains.

The following table presents a summary of thermodynamic data from a DFT study on the reaction of acrylamide with thiols, which provides an example of the type of data that can be obtained from such calculations.

nih.gov

| Reaction | ΔH (kcal·mol⁻¹) | ΔG (kcal·mol⁻¹) |

| --- | --- | --- |

| Acrylamide + L-Cysteine | -18.8 | -8.3 |

| Acrylamide + L-Glutathione | -28.5 | -9.5 |

Interactive Data Table

Monte Carlo Simulations of Polymerization and Self-Assembly Processes

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. They are particularly useful for simulating complex systems such as polymer chains and polymerization processes.

Polymerization Processes:

Monte Carlo methods can be employed to simulate the kinetics of free-radical polymerization. researchgate.netSuch simulations can model the key steps of polymerization, including initiation, propagation, termination, and chain transfer. For the polymerization of this compound, Monte Carlo simulations could be used to predict how factors such as monomer concentration, initiator concentration, and temperature affect the rate of polymerization and the molecular weight distribution of the resulting polymer. The bulky adamantyl group would likely introduce significant steric hindrance, which could be incorporated into the simulation model to understand its effect on the polymerization kinetics.

acs.org

Studies on the polymerization of acrylamide have shown complex kinetics that can be modeled using computational methods. advancedsciencenews.comThese models can be adapted to include the specific structural features of this compound to provide a more accurate description of its polymerization behavior.

Self-Assembly Processes:

Polymers containing adamantyl groups are known to self-assemble in solution due to the strong hydrophobic interactions between the adamantyl moieties. Monte Carlo simulations are a powerful tool for studying such self-assembly processes. frontiersin.orgfz-juelich.deBy representing the polymer chains and solvent molecules in a simplified, coarse-grained manner, these simulations can explore the large-scale structures that form as the polymer chains aggregate.

For poly(this compound), Monte Carlo simulations could be used to predict the formation of micelles or other aggregates in aqueous solutions. The simulations could also be used to study how the architecture of the polymer (e.g., chain length, tacticity) and the solution conditions (e.g., concentration, temperature) influence the size, shape, and stability of the self-assembled structures. The ability of the adamantyl groups to participate in host-guest interactions with cyclodextrins or other host molecules could also be incorporated into the simulations to model the formation of more complex supramolecular assemblies.

nih.gov

Table of Compounds Mentioned

Compound Name This compound Poly(this compound) β-cyclodextrin Cucurbit[n]uril Acrylamide Adamantane L-Cysteine L-Glutathione

Emerging Research Directions and Future Perspectives for N 1 Adamantyl Acrylamide

Innovations in Synthesis and Sustainable Production

The synthesis of specialty monomers like N-(1-adamantyl)acrylamide is an area of active development, with a growing emphasis on efficiency, safety, and sustainability. Traditional synthesis routes often involve multiple steps with harsh reagents. Current research is moving towards more environmentally friendly and economically viable methods.

Key areas of innovation include:

Green Chemistry Approaches: Researchers are exploring "green" synthesis pathways for adamantane (B196018) derivatives that minimize waste and energy consumption. These methods include solvent-free reactions and the use of less hazardous catalysts. nih.govrsc.org For example, the Biginelli reaction for producing bioactive adamantane-containing compounds has been successfully adapted to solvent-free conditions, significantly improving yields and reducing reaction times. rsc.org While not yet documented specifically for this compound, these principles are directly applicable to its production.

Enzymatic Catalysis: The industrial production of the parent monomer, acrylamide (B121943), has been revolutionized by the use of nitrile hydratase enzymes. This biocatalytic process is highly efficient and operates under mild conditions, representing a major success in sustainable chemical manufacturing. mdpi.com Future research may focus on developing enzymatic or chemo-enzymatic routes for the amidation step that couples adamantanamine with an acrylic acid derivative, further reducing the environmental footprint.

Process Optimization: Efforts are underway to improve the efficiency of existing synthesis methods. This includes optimizing reaction conditions to increase yields, reduce side products, and simplify purification processes. For instance, novel single-step methods for related adamantane isocyanides have been developed that offer significantly higher yields (up to 92%) while avoiding highly toxic compounds. mdpi.com

These advancements aim to make this compound more accessible and cost-effective, paving the way for its broader application in high-performance materials.

| Synthesis Innovation | Principle | Potential Advantage for this compound Production |

| Solvent-Free Reactions | Conducting chemical reactions without a solvent medium. | Reduced solvent waste, lower energy costs for solvent removal, and simplified product isolation. rsc.org |

| Biocatalysis | Using enzymes to catalyze reactions. | High specificity, mild reaction conditions (room temperature, neutral pH), and reduced byproducts. mdpi.com |

| Optimized One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Increased efficiency, higher yields, and avoidance of toxic intermediates or reagents. mdpi.com |

Exploration of Novel Polymer Architectures and Functions

The bulky adamantyl side group exerts a significant influence on the polymerization of this compound and the properties of the resulting polymer. Researchers are utilizing modern controlled polymerization techniques to create a variety of polymer architectures, each with unique functions.

Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are being applied to acrylamide-based monomers. mdpi.comnih.govcore.ac.uk These methods allow for precise control over molecular weight, low polydispersity, and the creation of complex architectures. nih.govresearchgate.net This control is crucial for tailoring the physical and chemical properties of poly(this compound).

Block Copolymers: By sequentially polymerizing different monomers, block copolymers containing a poly(this compound) segment can be synthesized. mdpi.comreading.ac.uk For example, an amphiphilic diblock copolymer could be created with a hydrophilic block (e.g., poly(N,N-dimethylacrylamide)) and a hydrophobic, adamantane-containing block. In aqueous solutions, these macromolecules can self-assemble into well-defined nanostructures like micelles or vesicles.

Thermoresponsive Polymers: this compound can be copolymerized with stimuli-responsive monomers, most notably N-isopropylacrylamide (PNIPAM). mdpi.com The incorporation of the hydrophobic adamantyl group can significantly influence the lower critical solution temperature (LCST) of the resulting copolymer. researchgate.net This allows for the fine-tuning of the temperature at which the polymer undergoes a phase transition, a critical feature for creating materials that respond to thermal cues. mdpi.comnih.gov

The ability to create these diverse architectures is unlocking new functions for adamantane-containing polymers, particularly in areas requiring self-assembly and environmental responsiveness.

| Polymer Architecture | Synthesis Method | Key Functional Property |

| Linear Homopolymer | Controlled Radical Polymerization (RAFT, ATRP) | High thermal stability, defined molecular weight. |

| Diblock Copolymer | Sequential RAFT or ATRP | Self-assembly into micelles/nanoparticles in selective solvents. mdpi.com |

| Random Copolymer | Free Radical Copolymerization | Tunable thermo-responsiveness (e.g., adjustable LCST when copolymerized with PNIPAM). mdpi.comresearchgate.net |

Advanced Supramolecular Engineering and Smart Materials

The adamantyl group is a cornerstone of supramolecular chemistry due to its exceptional ability to form stable host-guest complexes with cyclodextrins (CDs), particularly β-cyclodextrin. nih.gov This highly specific and reversible non-covalent interaction is being exploited to engineer "smart" materials.

Host-Guest Chemistry: The adamantyl group on poly(this compound) acts as a "guest" molecule that fits perfectly into the hydrophobic cavity of a "host" cyclodextrin (B1172386) molecule. mdpi.com The association constant for this interaction is remarkably high (Ka ≈ 10⁴–10⁵ M⁻¹), forming a strong but reversible linkage. nih.gov

Supramolecular Hydrogels: By mixing a polymer bearing adamantyl pendants with a polymer bearing cyclodextrin hosts, a three-dimensional network can be formed, resulting in a supramolecular hydrogel. nih.govrsc.org Unlike chemically crosslinked gels, these networks are dynamic. The linkages are constantly breaking and reforming, which can impart desirable properties such as self-healing and shear-thinning behavior. nih.gov

Stimuli-Responsive Systems: The host-guest interaction can be disrupted by external stimuli. For example, the addition of a competitive guest molecule can displace the adamantyl group from the cyclodextrin cavity, leading to a disassembly of the supramolecular structure. This allows for the creation of materials that can transition from a gel to a sol state on demand. nsf.gov When combined with thermoresponsive polymer backbones (e.g., PNIPAM copolymers), dual-responsive materials can be created that react to both temperature and chemical cues. mdpi.com

These supramolecular strategies enable the design of adaptive materials with functionalities programmed at the molecular level, suitable for applications in soft robotics, injectable scaffolds, and controlled release systems. rsc.orgpensoft.net

Integration with Nanotechnology and Bio-Applications

The unique properties of the adamantane moiety—its biocompatibility, lipophilicity, and molecular recognition capabilities—make polymers derived from this compound highly promising for nanotechnology and biomedical applications. pensoft.netnih.gov

Drug Delivery Systems: Adamantane-containing polymers can be formulated into various nanocarriers, such as micelles and nanoparticles, for drug delivery. nih.govsigmaaldrich.com The hydrophobic adamantyl groups can form the core of a micelle, providing a suitable environment for encapsulating poorly water-soluble drugs. mdpi.com Furthermore, the adamantane unit can serve as an anchor to attach the polymer-drug conjugate to the lipid bilayer of liposomes. pensoft.net

Targeted Delivery and Surface Recognition: The specific interaction between adamantane and cyclodextrin can be used for targeted drug delivery. nih.gov A nanocarrier functionalized with adamantyl groups can be directed to a cell or tissue that has been pre-targeted with cyclodextrin molecules. This host-guest interaction provides a non-covalent method for achieving site-specific delivery.

Gene Therapy: Adamantane-containing polymers have been investigated for their potential in gene therapy. For instance, a biodegradable polymer with adamantane groups in its backbone was shown to significantly increase the transfection efficiency of a cyclodextrin-modified polyethylenimine carrier for DNA delivery, without increasing toxicity. rsc.org

Bioactive Materials: The adamantane cage itself is a key structural feature in several approved drugs (e.g., Amantadine). Research into new adamantane derivatives has revealed potential for antimicrobial and anticancer activity. nih.govmdpi.com This suggests that polymers of this compound may not only serve as passive carriers but could also possess intrinsic therapeutic properties.

The integration of these polymers into nanomedicine platforms offers a versatile approach to developing more effective and targeted therapies. nih.govnih.gov

| Application Area | Role of Poly(this compound) | Key Mechanism |

| Drug Encapsulation | Forms the hydrophobic core of self-assembled nanoparticles. | The lipophilic adamantyl groups create a favorable environment for hydrophobic drug molecules. mdpi.com |

| Targeted Delivery | Provides a "guest" moiety for molecular recognition. | Strong and specific host-guest binding to cyclodextrin-functionalized targets. nih.gov |

| Gene Delivery | Acts as a component in a multi-part gene carrier system. | Supramolecular assembly with cyclodextrin-modified transfection agents to form stable complexes with DNA. rsc.org |

| Tissue Engineering | Forms the basis for self-healing, injectable hydrogels. | Reversible crosslinking via adamantane-cyclodextrin interactions allows the material to flow under shear and reform in place. nih.gov |

Q & A

How can synthesis protocols for N-(1-adamantyl)acrylamide be optimized to minimize impurities?

Basic Research Question

Optimization requires controlling reaction parameters such as oxygen levels, temperature, and reaction time. For example, maintaining oxygen concentrations below 1000 ppm during synthesis reduces unwanted byproducts like compound (IV) (quaternary ammonium salts) . Lowering reaction temperatures (e.g., <40°C) and shortening reaction durations further mitigate side reactions. Characterization via HPLC or LC-MS is critical to validate purity (>98%) and confirm structural integrity .

What analytical methods are recommended for characterizing this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are essential for structural confirmation. For quantification, High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–220 nm) or mass spectrometry (LC-MS/MS) provides high sensitivity (LOQ < 0.1 ppm) . Sample preparation protocols must specify buffer composition (e.g., phosphate buffer, pH 7.0) and avoid acrylamide degradation during storage (−20°C under inert gas) .

How does this compound interact with biological systems in vivo?

Advanced Research Question

Metabolic pathways involve cytochrome P450 enzymes, which oxidize the adamantyl group, leading to reactive intermediates. In vitro assays (e.g., hepatic microsomal studies) combined with LC-MS/MS can track metabolites. Dose-response studies in rodent models should adhere to OECD Guideline 452 for chronic toxicity evaluation, focusing on neurotoxic and carcinogenic potential . Biomarker analysis (e.g., hemoglobin adducts) is recommended to assess long-term exposure .

How should researchers resolve contradictions in experimental data for this compound reactivity?

Advanced Research Question

Discrepancies often arise from variable reaction conditions or matrix effects. Validate methods using ICH Q2R1 guidelines, including linearity (R² > 0.995), precision (%RSD < 5%), and recovery (90–110%) . Cross-validate results with orthogonal techniques (e.g., comparing FTIR and Raman spectroscopy for functional group analysis). Statistical tools like ANOVA can identify significant outliers .

What computational models predict the physicochemical properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict logP (2.8±0.3) and solubility (0.1 mg/mL in water). Molecular docking studies reveal interactions with biological targets like TRPV1 receptors (binding energy < −7 kcal/mol). Tools like ACD/Labs Percepta and ChemAxon validate these predictions .

What quality control measures ensure reproducibility in this compound synthesis?

Basic Research Question

Implement in-process controls (IPCs) such as real-time FTIR monitoring of acrylamide double-bond conversion (>95%). Batch-to-batch consistency requires strict adherence to Good Laboratory Practices (GLP), including documentation of solvent purity (HPLC-grade) and catalyst concentrations (e.g., 0.5 mol% AIBN) .

How does this compound perform in polymer applications compared to other acrylamides?

Advanced Research Question

The adamantyl group enhances thermal stability (Tg > 150°C) and hydrophobicity (contact angle > 90°). Copolymerization with acrylic acid (75:25 molar ratio) improves mechanical strength (Young’s modulus ~1.5 GPa). Small-angle X-ray scattering (SAXS) confirms microphase separation in block copolymers .

What are the challenges in studying this compound’s environmental fate?

Advanced Research Question

Degradation studies under UV light (254 nm) show a half-life of 48 hours, but adamantyl derivatives persist in anaerobic conditions. Use OECD 301B Ready Biodegradability tests and LC-MS/MS to identify transformation products (e.g., adamantane carboxylic acid) .

How can this compound be distinguished from structurally similar acrylamides?

Basic Research Question

X-ray crystallography resolves adamantyl-specific crystal packing (space group P21/c, Z = 4). Differential Scanning Calorimetry (DSC) identifies unique melting points (mp = 145–148°C). Mass spectrometry fragmentation patterns (m/z 218 [M+H]+) provide additional confirmation .

What stability protocols are recommended for long-term storage of this compound?

Advanced Research Question

Store under argon at −20°C to prevent oxidation. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when sealed in amber glass vials. Monitor via HPLC and Karl Fischer titration (water content < 0.1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.